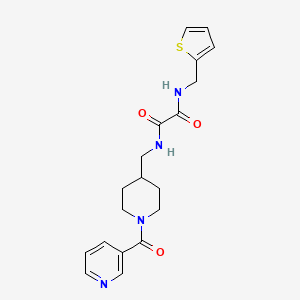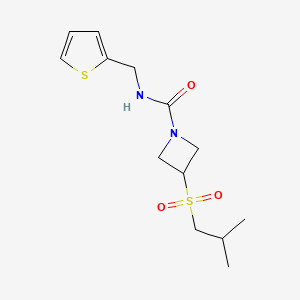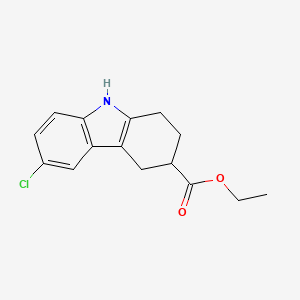
2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid
Descripción general
Descripción
2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid is a derivative of benzyloxy and hydroxyglycine, containing functional groups of benzyl ether and hydroxyacetic acid . It is also identified as the urinary metabolite of phthalates, such as diethylhexyl phthalate (DEHP) .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and environmentally benign organoboron reagent . The synthesis could also involve the reactivity of potassium organotrifluoroborate salts .Molecular Structure Analysis
The molecular formula of this compound is C10H14BNO4 . Its average mass is 223.033 Da and its monoisotopic mass is 223.101593 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 223.04 . It is a solid at room temperature . The storage temperature is recommended to be under -20°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Cholinesterase Inhibition
2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid derivatives have been synthesized for potential use as cholinesterase inhibitors, specifically targeting acetyl- and butyrylcholinesterase (AChE/BChE). These compounds have shown varying degrees of inhibitory concentration and selectivity indices. Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate demonstrated notable AChE inhibitory properties, whereas benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate was more effective against BChE. These findings were supported by in vitro cytotoxic evaluations and molecular docking studies, revealing significant hydrophobic and hydrogen bond interactions with specific amino acid residues, as well as π-stacking interactions (Kos et al., 2021).
Synthesis of Heterocyclic Compounds
Research has shown that 2-hydroxybenzoic acid derivatives, including this compound, can be effectively used in the synthesis of condensed heterocyclic compounds. These processes involve oxidative coupling with alkynes, under the influence of a rhodium/copper catalyst system, leading to derivatives with solid-state fluorescence and potential pharmaceutical applications (Shimizu et al., 2009).
Polymer Synthesis
Another significant application is in the field of polymer science. This compound derivatives have been utilized in the synthesis of thermotropic polyesters. These polyesters, derived from monosubstituted hydroquinones, exhibit unique properties such as nematic melts, highlighting their potential in creating advanced materials with specific thermal and physical characteristics (Kricheldorf & Thomsen, 1992).
Antimicrobial Applications
New derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds, when esterified onto polymers like poly(maleic anhydride-alt-vinyl acetate), have shown sustained release of the active chemical and potential as antimicrobial inhibitors in pharmacological applications (Aparaschivei et al., 2014).
Safety and Hazards
This compound is classified as harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . It should be stored in a dark place, sealed in dry, at room temperature .
Propiedades
IUPAC Name |
5-hydroxy-2-(phenylmethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-11-6-7-13(12(8-11)14(18)19)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABAHAYGUIMUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2569502.png)
![(2-(ethylthio)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2569504.png)
![4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2569505.png)
![1-[2-(1H-imidazol-5-yl)ethyl]-3-methylurea](/img/structure/B2569506.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2569507.png)
![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one](/img/structure/B2569508.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2569509.png)



